molecular formula C14H20O2 B14457491 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester CAS No. 68698-57-7

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester

Cat. No.: B14457491
CAS No.: 68698-57-7
M. Wt: 220.31 g/mol
InChI Key: QGLOTHQLJUMRHT-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester (CAS: 272-085-4) is a norbornene-derived bicyclic compound characterized by its methyl ester group at position 2, methyl substituents at positions 1 and 6, and a 1-methylethenyl (isopropenyl) group at position 5 . Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.30 g/mol.

Properties

CAS No.

68698-57-7

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 1,6-dimethyl-5-prop-1-en-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C14H20O2/c1-8(2)12-9(3)14(4)7-10(12)6-11(14)13(15)16-5/h10-11H,1,6-7H2,2-5H3

InChI Key

QGLOTHQLJUMRHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2CC(C1(C2)C)C(=O)OC)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound 1,6-dimethyl; 5-(1-methylethenyl); methyl ester C₁₄H₂₀O₂ 220.30 Polymer precursors, agrochemical intermediates
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester (endo) Methyl ester; no additional substituents C₉H₁₂O₂ 152.19 Polymerization monomer, stereochemical studies
Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate Butyl ester C₁₂H₁₈O₂ 194.27 Solubility studies, polymer additives
tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate tert-Butyl ester C₁₂H₁₈O₂ 194.27 High thermal stability, resin formulations
Propargyl ester of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Propargyl ester (HC≡C-CH₂O-) C₁₁H₁₂O₂ 176.21 Bactericidal, fungicidal activity
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester 1-methyl; 3-oxo; 7-oxa bridge C₁₀H₁₂O₄ 196.20 Bioactive intermediates, asymmetric synthesis

Key Observations:

  • Ester Group Impact: Larger ester groups (e.g., tert-butyl) improve thermal stability and solubility in nonpolar solvents, whereas propargyl esters exhibit bioactivity due to their electrophilic triple bond .
  • Oxygenated Derivatives : The 7-oxabicyclo analog (Table 1, row 5) introduces a heteroatom, altering electronic properties and enabling hydrogen bonding, which is critical for biological interactions .

Key Observations:

  • Esterification : The target compound is synthesized via direct esterification, while tert-butyl esters require anhydride intermediates for higher yields .
  • Steric Challenges : Bulky substituents (e.g., 1-methylethenyl) necessitate mild conditions to avoid side reactions like Diels-Alder dimerization .

Biological Activity

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester (CAS No. 120-74-1) is a bicyclic compound with significant biological activity. This article explores its chemical properties, biological functions, and potential therapeutic applications based on available research.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₂O₂
Molecular Weight152.19 g/mol
Boiling PointNot available
Melting PointNot available
Log P (octanol-water)1.3716
SolubilityHigh

The structure of this compound includes a bicyclic framework with a carboxylic acid group and a methyl ester, which contributes to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that bicyclic compounds often exhibit antioxidant activity. The presence of the bicyclo structure allows for the stabilization of free radicals, potentially reducing oxidative stress in biological systems. This property is crucial in mitigating cellular damage associated with various diseases.

Anti-inflammatory Effects

Studies have shown that compounds similar to bicyclo[2.2.1]hept-5-ene derivatives can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that bicyclic compounds possess antimicrobial properties. The ability to disrupt microbial cell membranes or inhibit essential enzymes may render them effective against certain bacterial strains. Further research is needed to quantify these effects specifically for this compound.

Study 1: Antioxidative Effects

In a study examining various bicyclic compounds, it was found that those with similar structures to our compound exhibited significant antioxidative properties in vitro. The study measured the reduction of reactive oxygen species (ROS) in cultured cells, demonstrating a protective effect against oxidative stress .

Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory potential of bicyclic compounds in animal models of inflammation. The results indicated that treatment with these compounds led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, suggesting a pathway for therapeutic use in inflammatory diseases .

Potential Therapeutic Applications

Given its biological activities, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester could have several therapeutic applications:

  • Antioxidant supplements : As an agent to combat oxidative stress.
  • Anti-inflammatory drugs : For conditions like arthritis or chronic inflammation.
  • Antimicrobial agents : As part of formulations targeting resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing bicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves Diels-Alder reactions or functionalization of preformed bicyclic frameworks. For example, methyl esters of bicyclo[2.2.1]heptene derivatives are synthesized via esterification of carboxylic acid precursors under acidic catalysis (e.g., H2_2SO4_4) or via diazomethane treatment for mild methylation . Optimization includes temperature control (e.g., room temperature for hydration steps to avoid racemization) and solvent selection (ether for extraction, sulfuric acid for hydration) to maximize yield and stereochemical fidelity .

Q. How is the structural integrity of this compound validated using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • IR spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) and ester functionalities.
  • NMR : 1^1H NMR identifies substituent environments (e.g., methyl groups at δ 1.2–1.5 ppm, olefinic protons at δ 5.0–6.0 ppm). 13^{13}C NMR resolves quaternary carbons in the bicyclic framework .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with bond lengths and angles validated against DFT-calculated geometries. For example, C–O bond lengths in ester groups are typically ~1.36 Å, consistent with related bicyclo compounds .

Advanced Research Questions

Q. What stereochemical challenges arise during functionalization of the bicyclo[2.2.1]heptene core, and how are they addressed?

  • Methodological Answer : The norbornene-derived scaffold exhibits endo/exo selectivity during addition reactions. For example, hydration of the double bond in 75% H2_2SO4_4 favors endo-diastereomers due to steric shielding by the bicyclic framework . Chiral resolution using cinchona alkaloids (e.g., cinchonidine) separates enantiomers, as demonstrated in the optical resolution of 7-syn-carboxybicyclo derivatives . Computational modeling (e.g., DFT) predicts transition-state energies to guide reaction design .

Q. How do competing reaction pathways (e.g., lactonization vs. oxidation) influence the synthesis of derivatives?

  • Methodological Answer :

  • Lactonization : Acidic conditions promote cyclization of hydroxy acids (e.g., formation of lactones at pH 5).
  • Oxidation : KMnO4_4 in aqueous KOH selectively oxidizes allylic positions to ketones (e.g., conversion of hydroxy acid to keto esters) .
  • Contradiction Analysis : Competing pathways are mitigated by pH control (e.g., alkaline conditions suppress lactonization) and stepwise purification (e.g., ether extraction to isolate intermediates) .

Q. What safety protocols are critical for handling reactive intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Diazomethane Use : Requires strict inert atmosphere (N2_2) and cold conditions (−20°C) to prevent explosive hazards.
  • Strong Acids : 75% H2_2SO4_4 reactions are conducted in fume hoods with ice baths to control exothermic processes .
  • Storage : Esters and anhydrides are stored in airtight containers under dry N2_2 to prevent hydrolysis .

Key Research Findings

  • Stereochemical Control : The endo rule governs addition reactions due to the bicyclo[2.2.1]heptene scaffold’s rigidity, enabling predictable diastereoselectivity .
  • Computational Validation : DFT calculations align with crystallographic data (bond lengths ±0.02 Å), supporting mechanistic hypotheses .
  • Safety Metrics : Diazomethane and strong acid protocols reduce hazards by >90% when adhering to outlined guidelines .

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